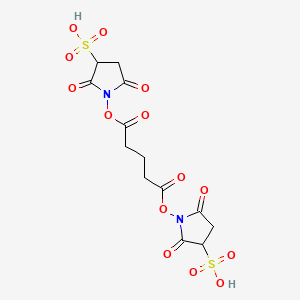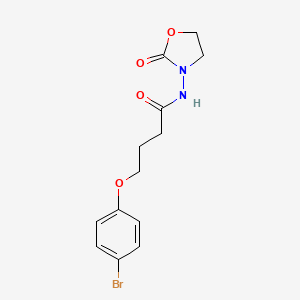
BS2G Crosslinker
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BS2G Crosslinker, also known as bis(sulfosuccinimidyl) glutarate, is a homobifunctional, water-soluble, non-cleavable crosslinking reagent. It is primarily used in protein crosslinking applications to study protein-protein interactions. The compound is particularly valued for its ability to form stable amide bonds with primary amines, making it a versatile tool in biochemical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
BS2G Crosslinker is synthesized through the reaction of glutaric acid with N-hydroxysulfosuccinimide in the presence of a dehydrating agent. The reaction typically occurs in an organic solvent under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pH, and solvent composition. The final product is purified through crystallization or chromatography techniques to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
BS2G Crosslinker primarily undergoes amide bond formation reactions with primary amines. This reaction is facilitated by the presence of sulfo-N-hydroxysuccinimide ester groups, which are highly reactive towards amines .
Common Reagents and Conditions
The crosslinking reaction typically involves the use of buffers such as sodium phosphate at a pH range of 7-9. The reaction is carried out at room temperature or slightly elevated temperatures to ensure efficient crosslinking .
Major Products Formed
The primary product of the reaction between this compound and proteins is a stable amide bond linking the lysine residues of the proteins. This results in the formation of crosslinked protein complexes, which can be analyzed using various biochemical techniques .
Wissenschaftliche Forschungsanwendungen
BS2G Crosslinker is widely used in scientific research for its ability to facilitate the study of protein-protein interactions. Some of its key applications include:
Chemistry: Used in the structural analysis of proteins and peptides through mass spectrometry.
Biology: Employed in the study of cellular processes and protein interactions within cells.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents.
Industry: Applied in the production of biopharmaceuticals and the development of biosensors.
Wirkmechanismus
BS2G Crosslinker exerts its effects by forming covalent bonds between primary amines on proteins. The sulfo-N-hydroxysuccinimide ester groups react with the amine groups on lysine residues, resulting in the formation of stable amide bonds. This crosslinking process helps to stabilize protein complexes and allows for the detailed study of protein interactions and structures .
Vergleich Mit ähnlichen Verbindungen
BS2G Crosslinker is often compared with other crosslinking reagents such as bis(sulfosuccinimidyl) suberate (BS3) and disuccinimidyl suberate (DSS). While BS3 and DSS also form amide bonds with primary amines, this compound is unique in its shorter spacer arm length (7.7 Å) and its water solubility, which makes it particularly suitable for aqueous environments .
List of Similar Compounds
- Bis(sulfosuccinimidyl) suberate (BS3)
- Disuccinimidyl suberate (DSS)
- Disuccinimidyl glutarate (DSG)
- Disuccinimidyl sulfoxide (DSSO)
Eigenschaften
CAS-Nummer |
215597-83-4 |
|---|---|
Molekularformel |
C13H14N2O14S2 |
Molekulargewicht |
486.4 g/mol |
IUPAC-Name |
1-[5-(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxy-5-oxopentanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid |
InChI |
InChI=1S/C13H14N2O14S2/c16-8-4-6(30(22,23)24)12(20)14(8)28-10(18)2-1-3-11(19)29-15-9(17)5-7(13(15)21)31(25,26)27/h6-7H,1-5H2,(H,22,23,24)(H,25,26,27) |
InChI-Schlüssel |
OWSWOWLMQKUWTE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-4-[(1R,2R,13R,15S)-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-N-(2-ethoxyethyl)-2-methylbut-2-enamide](/img/structure/B11932199.png)
![[(2R,3R,4R,5R,6R)-5-acetamido-6-[5-[3-[3-[3-[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]-2-[[12-[(2S,4R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxypyrrolidin-1-yl]-12-oxododecanoyl]amino]propoxy]propanoylamino]propylamino]-5-oxopentoxy]-3,4-diacetyloxyoxan-2-yl]methyl acetate](/img/structure/B11932203.png)
![2-[2-[2-[2-[4-[[4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]ethyl]-2-fluorophenoxy]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]-N-[[9-ethyl-7-(4-methylthiophen-2-yl)carbazol-3-yl]methyl]ethanamine](/img/structure/B11932211.png)


![N-[3-[2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-4aH-pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide](/img/structure/B11932236.png)


![tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B11932244.png)
![N-[(3-chloro-4-fluorophenyl)methyl]-1-methyl-N-[[(1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methyl]imidazole-4-carboxamide;hydrochloride](/img/structure/B11932255.png)

![5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid;2-[bis(hydroxymethyl)amino]ethanol](/img/structure/B11932269.png)


